Budesonide 21-Sulfate
Overview
Description
Budesonide 21-Sulfate is a derivative of budesonide, a synthetic pregnane steroid and non-halogenated cyclic ketal corticosteroid. Budesonide is widely used for its anti-inflammatory properties, particularly in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis . This compound retains these therapeutic properties while offering unique pharmacokinetic and pharmacodynamic profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of budesonide 21-Sulfate typically involves the sulfation of budesonide. This process can be achieved through the reaction of budesonide with sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent such as pyridine or dimethylformamide. The reaction is usually carried out at low temperatures to prevent degradation of the steroid structure .
Industrial Production Methods: Industrial production of this compound follows a continuous flow process to ensure high yield and purity. This method involves the use of flow reactors where parameters such as flow rate, temperature, and residence time are optimized. The continuous flow process is advantageous as it reduces the use of corrosive acids and minimizes the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: Budesonide 21-Sulfate undergoes various chemical reactions, including:
Reduction: Reduction of the ketone group at the C-20 position.
Substitution: Sulfation at the C-21 hydroxyl group.
Common Reagents and Conditions:
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Sulfur trioxide-pyridine complex or chlorosulfonic acid in pyridine or dimethylformamide
Major Products:
Oxidation: 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone.
Reduction: Reduced derivatives of budesonide.
Substitution: this compound
Scientific Research Applications
Budesonide 21-Sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sulfation reactions and the effects of sulfation on steroid activity.
Biology: Investigated for its role in modulating inflammatory pathways and its effects on cellular signaling.
Medicine: Explored for its potential in treating inflammatory diseases, with a focus on its improved pharmacokinetic properties compared to budesonide
Industry: Utilized in the development of advanced drug delivery systems, particularly for inhalation therapies
Mechanism of Action
Budesonide 21-Sulfate exerts its effects primarily through its action as a glucocorticoid. It binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then binds to glucocorticoid response elements in the DNA, modulating the transcription of anti-inflammatory genes and suppressing the expression of pro-inflammatory genes . The sulfation at the C-21 position enhances its solubility and bioavailability, allowing for more efficient delivery to target tissues .
Comparison with Similar Compounds
Prednisolone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A more potent corticosteroid used in various inflammatory and autoimmune conditions.
Fluticasone: Commonly used in inhalation therapies for asthma and COPD.
Uniqueness of Budesonide 21-Sulfate: this compound stands out due to its enhanced solubility and bioavailability, which result from the sulfation at the C-21 position. This modification allows for more efficient delivery and prolonged action compared to other corticosteroids .
Properties
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O9S/c1-4-5-21-33-20-11-17-16-7-6-14-10-15(26)8-9-23(14,2)22(16)18(27)12-24(17,3)25(20,34-21)19(28)13-32-35(29,30)31/h8-10,16-18,20-22,27H,4-7,11-13H2,1-3H3,(H,29,30,31)/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSISRBOPNUIOSN-KWVAZRHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COS(=O)(=O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COS(=O)(=O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001119228 | |
Record name | Pregna-1,4-diene-3,20-dione, 16,17-[butylidenebis(oxy)]-11-hydroxy-21-(sulfooxy)-, (11β,16α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001119228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1436796-04-1 | |
Record name | Pregna-1,4-diene-3,20-dione, 16,17-[butylidenebis(oxy)]-11-hydroxy-21-(sulfooxy)-, (11β,16α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1436796-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pregna-1,4-diene-3,20-dione, 16,17-[butylidenebis(oxy)]-11-hydroxy-21-(sulfooxy)-, (11β,16α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001119228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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